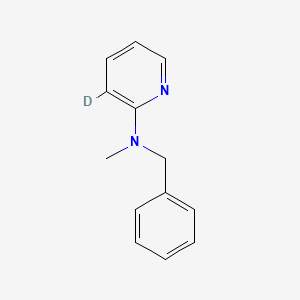
2',6'-Dimethoxypaulownin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,6’-Dimethoxypaulownin is a naturally occurring compound extracted from the Paulownia tree. It belongs to the lignan family and has shown remarkable antitumor properties. The molecular formula of 2’,6’-Dimethoxypaulownin is C22H22O9, and its molecular weight is 430.40 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dimethoxypaulownin typically involves the extraction from natural sources such as the Paulownia tree The compound can be isolated using various chromatographic techniques
Industrial Production Methods: Industrial production of 2’,6’-Dimethoxypaulownin is primarily based on the extraction from natural sources. The process involves the following steps:
Harvesting: Paulownia trees are harvested, and the relevant parts are collected.
Extraction: The compound is extracted using solvents such as ethanol or methanol.
Purification: The extract is purified using chromatographic techniques to isolate 2’,6’-Dimethoxypaulownin.
Analyse Chemischer Reaktionen
2’,6’-Dimethoxypaulownin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Quinones.
Reduction: Reduced derivatives.
Substitution: Substituted derivatives at the methoxy groups.
Wissenschaftliche Forschungsanwendungen
2’,6’-Dimethoxypaulownin has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of lignans.
Biology: Investigated for its biological activities, including antitumor, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various cancers, including breast, hepatic, and pulmonary tumors.
Industry: Utilized in the formulation of innovative drugs aimed at studying cancerous conditions.
Wirkmechanismus
The mechanism of action of 2’,6’-Dimethoxypaulownin involves its interaction with various molecular targets and pathways:
Antitumor Activity: The compound exerts its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. It targets specific signaling pathways involved in cell proliferation and survival.
Antioxidant Activity: 2’,6’-Dimethoxypaulownin acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
2’,6’-Dimethoxypaulownin can be compared with other lignans and similar compounds:
Similar Compounds:
Uniqueness: 2’,6’-Dimethoxypaulownin is unique due to its specific methoxy substitutions at the 2’ and 6’ positions, which contribute to its distinct chemical and biological properties. Its remarkable antitumor attributes make it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H22O9 |
|---|---|
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yl)-6-(4,6-dimethoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C22H22O9/c1-24-15-6-16-19(31-10-30-16)20(25-2)17(15)18-12-7-26-21(22(12,23)8-27-18)11-3-4-13-14(5-11)29-9-28-13/h3-6,12,18,21,23H,7-10H2,1-2H3/t12-,18+,21-,22-/m0/s1 |
InChI-Schlüssel |
PDDFGVBHXGJTLN-CBMGYPPYSA-N |
Isomerische SMILES |
COC1=C(C(=C2C(=C1)OCO2)OC)[C@H]3[C@@H]4CO[C@H]([C@@]4(CO3)O)C5=CC6=C(C=C5)OCO6 |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)OCO2)OC)C3C4COC(C4(CO3)O)C5=CC6=C(C=C5)OCO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile](/img/structure/B14030322.png)

![(3AS,7AR)-1-Cyclopentylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14030326.png)


![4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14030344.png)



![(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B14030376.png)
![Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14030383.png)
![2-Thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B14030389.png)
